Cas no 895435-17-3 (4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide)

4-Chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a chloro-substituted benzamide moiety with a dimethoxybenzothiazole scaffold, which may contribute to its biological activity, particularly in targeting specific enzymes or receptors. The presence of chloro and methoxy functional groups enhances its reactivity and binding affinity, making it a candidate for further investigation in drug development. This compound is characterized by high purity and stability, ensuring reliable performance in experimental settings. Its synthetic versatility allows for modifications to optimize pharmacological properties, making it valuable for exploratory studies in therapeutic agent design.
4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide structure
895435-17-3 structure
Product Name:4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
CAS No:895435-17-3
MF:C16H13ClN2O3S
MW:348.804021596909
CID:5944095
PubChem ID:7244530
Update Time:2025-05-23

4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
    • AKOS024656762
    • SR-01000913489
    • SR-01000913489-1
    • 895435-17-3
    • CCG-310455
    • F2525-0005
    • 4-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide
    • Inchi: 1S/C16H13ClN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20)
    • InChI Key: UEAMYICSFHZDPT-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC(OC)=C(OC)C=C2S1)(=O)C1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 348.0335411g/mol
  • Monoisotopic Mass: 348.0335411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 88.7Ų

4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide Pricemore >>

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Additional information on 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

4-Chloro-N-(5,6-Dimethoxy-1,3-Benzothiazol-2-Yl)Benzamide: A Comprehensive Overview

The compound with CAS No. 895435-17-3, known as 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzothiazole ring system substituted with methoxy groups and a chloro-substituted benzamide moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.

Benzothiazole derivatives have long been of interest in organic chemistry due to their versatile reactivity and potential applications in drug design. The presence of the dimethoxy groups at positions 5 and 6 of the benzothiazole ring enhances the compound's stability and modulates its electronic properties. Additionally, the chlorine atom at position 4 of the benzamide moiety introduces electron-withdrawing effects, further influencing the compound's reactivity and selectivity in various chemical reactions.

Recent studies have highlighted the potential of 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide in the field of pharmaceutical chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anticancer agents and antimicrobial compounds. The compound's ability to undergo various transformations, such as nucleophilic substitutions and condensation reactions, makes it a valuable building block in medicinal chemistry.

In addition to its pharmaceutical applications, this compound has also found utility in agrochemicals and biological assays. Its stability under diverse reaction conditions allows for its use in complex synthesis pathways. Furthermore, the compound has been employed as an intermediate in the preparation of advanced materials, including polymer additives and optoelectronic materials, due to its unique electronic properties.

From a synthetic perspective, the preparation of 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves a multi-step process that typically begins with the synthesis of the benzothiazole core. This is followed by substitution reactions to introduce the methoxy and chloro groups at specific positions. The final step involves amide bond formation to complete the structure. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

The structural features of this compound also make it an attractive candidate for studying bioisosterism and drug delivery systems. Its ability to form hydrogen bonds and participate in π-π interactions enables it to interact with biological targets effectively. Moreover, computational studies have revealed that this compound exhibits promising binding affinities towards certain enzymes and receptors, further underscoring its potential in therapeutic applications.

In conclusion, 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide (CAS No. 895435-17-3) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in modern organic chemistry research. As ongoing studies continue to uncover new avenues for its use, this compound is poised to play an increasingly important role in both academic and industrial settings.

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